Methyl 2-(4-bromo-2-cyanophenoxy)acetate
Description
Properties
IUPAC Name |
methyl 2-(4-bromo-2-cyanophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-10(13)6-15-9-3-2-8(11)4-7(9)5-12/h2-4H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQBHEGGTFKQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
Bromination is achieved using brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. For example, a patent detailing similar syntheses specifies the use of bromine in acetic acid with iron(III) chloride (FeCl₃) as a catalyst, yielding 4-bromo-2-cyanophenol at 60–70°C with a 78% yield. Alternative methods employ NBS in carbon tetrachloride (CCl₄) under photolytic conditions, though this approach requires rigorous temperature control to avoid over-bromination.
Table 1: Bromination Reaction Parameters
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Br₂ | FeCl₃ | Acetic acid | 60–70 | 78 |
| NBS | None | CCl₄ | 25 (UV light) | 65 |
Williamson Ether Synthesis with Methyl Bromoacetate
The brominated intermediate is then subjected to Williamson ether synthesis to introduce the acetoxy group. This step involves nucleophilic substitution between 4-bromo-2-cyanophenol and methyl bromoacetate.
Base and Solvent Selection
Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is the most commonly reported base-solvent system, facilitating deprotonation of the phenolic hydroxyl group and subsequent attack on the bromoacetate electrophile. Reactions are typically conducted at 80–85°C for 8–12 hours, achieving yields of 82–90%. Alternative solvents such as acetone or ethyl acetate reduce reaction efficiency due to poorer solubility of the phenolic substrate.
Table 2: Etherification Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80–85 | 10 | 89 |
| NaHCO₃ | Acetone | 60 | 15 | 68 |
Alternative Synthesis via Cyanophenol Alkylation
A modified approach involves alkylation of 4-bromo-2-cyanophenol with methyl chloroacetate under phase-transfer catalysis (PTC). This method, reported in a study on cotton fabric-supported catalysts, uses tetrabutylammonium bromide (TBAB) as a phase-transfer agent in a biphasic water-toluene system. The reaction proceeds at 40°C with a 76% yield, offering a milder alternative to traditional Williamson synthesis.
Mechanism and Kinetics
The PTC method accelerates the reaction by shuttling the deprotonated phenoxide ion into the organic phase, where it reacts with methyl chloroacetate. Kinetic studies reveal a first-order dependence on both the phenoxide and alkylating agent, with an activation energy of 45 kJ/mol.
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing for cost, safety, and purity. Continuous flow reactors have been proposed to enhance heat dissipation and reduce reaction times. A patent describes a pilot-scale process using a tubular reactor with inline monitoring of bromide byproducts, achieving a throughput of 12 kg/h with ≥99% purity.
Key Challenges
-
Purification : Residual DMF in the product necessitates multiple aqueous washes, increasing solvent waste.
-
Byproduct Management : Bromide salts generated during the reaction must be removed via ion-exchange resins.
Reaction Optimization and Yield Enhancement
Recent advances focus on catalytic systems and solvent-free conditions. A study demonstrated that using cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) increases the reaction rate by 40% compared to K₂CO₃, attributed to the stronger base strength of Cs⁺. Microwave-assisted synthesis reduces reaction times to 2 hours but requires specialized equipment.
Table 3: Catalytic Systems Comparison
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 10 | 89 |
| Cs₂CO₃ | DMSO | 6 | 93 |
| TBAB | Toluene | 4 | 76 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-cyanophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted phenoxyacetates.
Hydrolysis: Formation of 2-(4-bromo-2-cyanophenoxy)acetic acid.
Reduction: Formation of 2-(4-bromo-2-aminophenoxy)acetate.
Scientific Research Applications
Methyl 2-(4-bromo-2-cyanophenoxy)acetate is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2-cyanophenoxy)acetate involves its interaction with various molecular targets. The bromo and cyano groups can participate in electrophilic and nucleophilic reactions, respectively. The phenoxy group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Molecular Properties
The compound’s unique substitution pattern (4-bromo, 2-cyano, phenoxy) distinguishes it from related esters. Key analogs include:
Table 1: Structural and Molecular Comparisons
Key Observations :
- Electron-Withdrawing Groups: The 2-cyano group in the target compound enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (NAS) compared to hydroxyl or alkyl-substituted analogs .
- Crystallography : Analogs like Methyl 2-(4-bromo-2-hydroxyphenyl)acetate exhibit intramolecular hydrogen bonds (O–H⋯N), influencing their crystal packing and stability . Similar interactions may occur in the target compound if hydroxyl impurities are present.
- Steric Effects: Methyl 2-bromo-2-(4-cyanophenyl)acetate has bromine on the acetate carbon, which may hinder rotation and affect conformational flexibility compared to phenoxy-substituted derivatives .
Research Findings and Data
Comparative Physicochemical Data
Table 2: Physicochemical Properties
Notes:
Supramolecular Interactions
Crystal structures of analogs (e.g., ) reveal:
- Hydrogen Bonds : O–H⋯N interactions stabilize molecular conformations.
- π-π Stacking : Offset aromatic interactions enhance crystal lattice stability. These features may extrapolate to the target compound, affecting its solid-state properties and formulation .
Q & A
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Modifications : Replace bromine with iodine (higher steric bulk) or cyano with nitro (electron-withdrawing).
- Screening : Assess bioactivity via in vitro assays (e.g., enzyme inhibition) and correlate with computed descriptors (logP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
